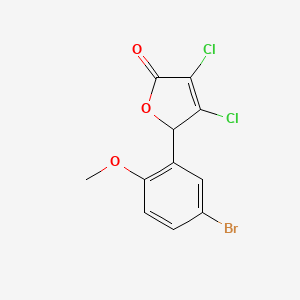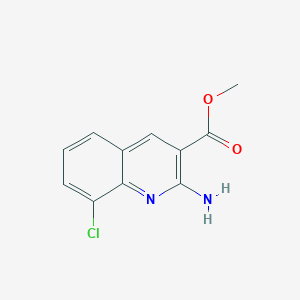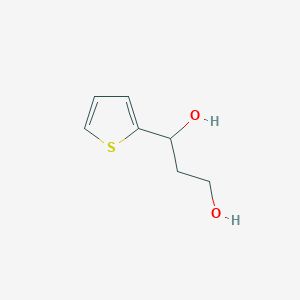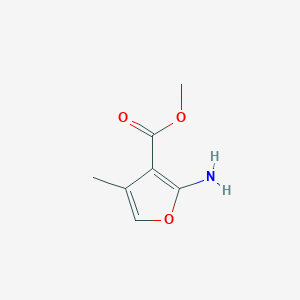
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a complex organic compound characterized by the presence of bromine, methoxy, and dichlorofuran groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol, followed by acetylation and subsequent chlorination to introduce the dichlorofuran moiety . The reaction conditions often involve the use of bromine, acetic anhydride, and iron powder as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide, sodium hydroxide, and hydrogen chloride . The reactions are typically carried out in solvents like tetrahydrofuran and water, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of guaiacol 5-bromomesylate can yield 5-bromoguaiacol .
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 5-Bromo-2-methoxyphenyl benzenesulfonate
- 5-Bromo-2-methoxyphenyl methanesulfonate
Uniqueness
What sets 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one apart is its unique combination of bromine, methoxy, and dichlorofuran groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C11H7BrCl2O3 |
|---|---|
Molekulargewicht |
337.98 g/mol |
IUPAC-Name |
2-(5-bromo-2-methoxyphenyl)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C11H7BrCl2O3/c1-16-7-3-2-5(12)4-6(7)10-8(13)9(14)11(15)17-10/h2-4,10H,1H3 |
InChI-Schlüssel |
NEDJCKJLLVIAOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C2C(=C(C(=O)O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Furo[2,3-b]pyridin-3-yl)ethanone](/img/no-structure.png)



![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)


![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)

